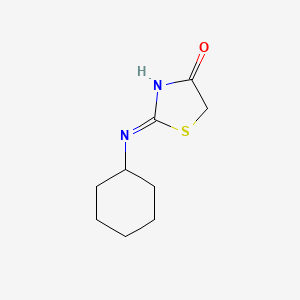

2-Cyclohexylamino-thiazol-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDNSSDSIYKHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349516 | |

| Record name | 2-Cyclohexylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27052-19-3 | |

| Record name | 2-Cyclohexylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Thiazolone Heterocyclic System: a Scaffold for Bioactive Compounds

The thiazole (B1198619) ring is a fundamental structural motif in a vast array of biologically active compounds. nih.govnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov The versatility of the thiazolone core allows for modifications at various positions, enabling the synthesis of diverse molecular architectures with tailored biological functions. nih.gov This adaptability has made the thiazolone scaffold a privileged structure in medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic system. nih.gov

The thiazolidin-4-one nucleus, a reduced form of thiazole, is particularly noteworthy. nih.gov Compounds incorporating this scaffold have been extensively studied for their therapeutic potential. For instance, thiazolidinediones are recognized for their ability to suppress the growth of various cancer cell lines and have been investigated as potential treatments for diabetes. nih.gov The biological activity of these compounds is often attributed to their capacity to interact with various enzymes and receptors within the body. tandfonline.com

A Century of Thiazol 4 One Research: Historical Context and Evolution

The exploration of thiazol-4-one derivatives has a rich history spanning over a century. researchgate.net Early research laid the groundwork for understanding the fundamental chemistry of this heterocyclic system. Over the years, the focus has shifted towards harnessing the therapeutic potential of these compounds. The development of new synthetic methodologies has been a driving force in this evolution, allowing for the creation of increasingly complex and targeted molecules. nih.gov

A significant milestone in thiazolone research was the discovery of the diverse biological activities associated with its derivatives. This has led to a surge in studies aimed at synthesizing and evaluating new compounds for various therapeutic applications. rsc.org The continuous investigation into the structure-activity relationships of thiazol-4-one derivatives continues to fuel the development of novel drug candidates. nih.gov

A Lead Structure for Academic Investigations: the Role of 2 Cyclohexylamino Thiazol 4 One

Established Synthetic Routes to the this compound Core

The construction of the this compound heterocyclic system is primarily achieved through well-established cyclocondensation reactions, though other methods like nucleophilic substitution and one-pot multicomponent reactions also provide viable pathways.

Cyclocondensation Reactions for Thiazole (B1198619) Ring Formation

The most prominent method for synthesizing the 2-amino-thiazol-4-one ring is the Hantzsch thiazole synthesis. wikipedia.orgnih.gov This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. In the context of this compound, this involves the reaction of N-cyclohexylthiourea with an appropriate α-haloester or α-haloacid. adichemistry.com

The reaction of N-cyclohexylthiourea with α-bromoesters is a common approach. For instance, the synthesis of 2-(cycloalkylamino)thiazol-4(5H)-one derivatives has been successfully achieved by reacting N-cycloalkylthioureas with various 2-bromo esters. adichemistry.com The reaction conditions can be tailored based on the specific substrates used. For example, reactions with unbranched alkyl 2-bromoesters can be carried out in chloroform (B151607) at room temperature, while reactions with more sterically hindered or less reactive esters may require heating in the presence of a base like sodium methoxide (B1231860) in methanol. adichemistry.comnih.gov

A general scheme for this synthesis is presented below:

Scheme 1: General Synthesis of 2-Cyclohexylamino-thiazol-4-ones via Cyclocondensation

A representative reaction involves the condensation of N-cyclohexylthiourea with an ethyl bromoacetate (B1195939) derivative in a suitable solvent.

Nucleophilic Substitution and Coupling Reactions for Side Chain Introduction

An alternative approach to constructing the this compound scaffold involves the introduction of the cyclohexylamino side chain onto a pre-formed thiazol-4-one ring. This can be achieved through nucleophilic substitution or palladium-catalyzed coupling reactions.

In a nucleophilic substitution approach, a 2-halo-thiazol-4-one derivative can be reacted with cyclohexylamine (B46788). The halogen atom at the C2 position of the thiazole ring is susceptible to nucleophilic attack by the amine, leading to the displacement of the halide and formation of the desired product. This reaction is a bimolecular nucleophilic substitution (SN2) type reaction. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer another powerful method for forming the C-N bond between the thiazole ring and cyclohexylamine. rsc.orgnih.gov This method would involve reacting a 2-halo-thiazol-4-one with cyclohexylamine in the presence of a palladium catalyst, a suitable ligand, and a base.

One-Pot Multicomponent Reactions in Thiazolone Synthesis

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules like this compound analogues. mdpi.comresearchgate.netorganic-chemistry.org These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the isolation of intermediates.

A notable example is the three-component reaction involving a rhodanine (B49660) (2-thioxothiazolidin-4-one) derivative, an aldehyde, and an amine. For instance, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one has been achieved through a one-pot reaction of 2-thioxothiazolidin-4-one, 4-methoxybenzaldehyde, and cyclopropylamine (B47189) in refluxing dioxane. mdpi.com By analogy, a similar reaction using cyclohexylamine would be expected to yield the corresponding 2-cyclohexylamino-5-arylidenethiazol-4-one. mdpi.comresearchgate.net

Table 1: Examples of One-Pot Synthesis of 2-Amino-Thiazol-4-one Derivatives

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Thioxothiazolidin-4-one, 4-Methoxybenzaldehyde, Cyclopropylamine | 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | Dioxane, reflux, 4h | 71 | mdpi.com |

| 2-Aminothiazole, Ethyl acetoacetate, Aromatic aldehydes | Substituted Thiazolopyrimidines | Sulfamic acid, ethanol, reflux | Not specified | nih.gov |

Advanced Approaches for Rational Derivatization

Once the this compound core is synthesized, it can be further modified to create a library of analogues with diverse properties. Derivatization can be targeted at either the 2-cyclohexylamino moiety or the thiazol-4-one ring itself.

Regioselective Modifications on the Thiazol-4-one Ring System (e.g., C-5 Substitution)

The C-5 position of the thiazol-4-one ring is an active methylene (B1212753) group, making it a prime site for regioselective functionalization. biointerfaceresearch.com The most widely employed reaction for this purpose is the Knoevenagel condensation. rsc.orgwikipedia.org

This reaction involves the condensation of the active methylene group at C-5 with an aldehyde or ketone, typically in the presence of a base catalyst like piperidine (B6355638) or in a solvent such as acetic acid. biointerfaceresearch.comwikipedia.org This leads to the formation of 5-ylidene derivatives, often as α,β-unsaturated ketones. A wide variety of aromatic and heteroaromatic aldehydes can be used in this reaction, allowing for the introduction of diverse substituents at the C-5 position. nih.govbiointerfaceresearch.com

Table 2: Examples of C-5 Arylidene Derivatives of 2-Amino-4-thiazolidinones via Knoevenagel Condensation

| 2-Amino-4-thiazolidinone Derivative | Aldehyde | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Phenylimino-thiazolidin-2-one | 2-Nitrobenzaldehyde | 5-(2-Nitro-benzylidene)-4-phenylimino-thiazolidin-2-one | Acetic acid | 60 | biointerfaceresearch.com |

| 4-Phenylimino-thiazolidin-2-one | 4-Dimethylaminobenzaldehyde | 5-(4-Dimethylamino-benzylidene)-4-phenylimino-thiazolidin-2-one | Acetic acid | 55 | biointerfaceresearch.com |

| Thiazolidine-2,4-dione | 3-Chlorobenzaldehyde | 5-(3-Chloro-arylidene)-thiazolidine-2,4-dione | Piperidine, ethanol | 54 | nih.gov |

Other potential modifications at the C-5 position include nitrosation and azo coupling reactions, which introduce nitroso and arylazo groups, respectively. biointerfaceresearch.com Furthermore, the active methylene group can participate in Mannich reactions, which involve the aminoalkylation of this position using an aldehyde and a primary or secondary amine. wikipedia.orgadichemistry.com These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold.

Optimization of Synthetic Pathways for Research Scale and Yield Enhancement

The efficient synthesis of this compound and its analogues is crucial for advancing research into their potential applications. Optimization of synthetic pathways at a research scale focuses on improving reaction yields, simplifying purification processes, and ensuring the accessibility of diverse derivatives. Key strategies involve the careful selection of reaction conditions, including solvents, temperature, and catalysts, to drive the reaction towards the desired product and minimize the formation of byproducts.

A notable study on the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives highlights the impact of reaction conditions on yield. clockss.org Researchers developed and compared three distinct procedures (A, B, and C) for the cyclization of 2-cyclopentylthiourea with various α-bromo esters. These procedures varied in terms of solvent and temperature, demonstrating a clear structure-activity relationship in the synthetic approach. clockss.org

Procedure A, conducted at room temperature in chloroform, was effective for synthesizing derivatives with unbranched alkyl substituents at the C-5 position. However, this method proved inefficient for derivatives with branched or aryl substituents. For these more complex analogues, a change in strategy was necessary to achieve viable yields. clockss.org

Procedure B employed a sodium methoxide medium at reflux temperature. This more forceful condition was required for the synthesis of certain derivatives that did not react efficiently under Procedure A. The use of a stronger base and higher temperature facilitated the cyclization reaction for more sterically hindered substrates. clockss.org

Procedure C represents a further optimization for aryl-substituted analogues, which often require specific conditions to promote reactivity and ensure good yields. The data from these procedures underscore the importance of tailoring the synthetic pathway to the specific analogue being synthesized. The yields for various 2-(cyclopentylamino)thiazol-4(5H)-one derivatives under these different procedures are summarized in the table below.

| Compound | Substituent (R) | Synthetic Procedure | Yield (%) | Reference |

| 3a | -CH3 | A | 5.39 | clockss.org |

| 3d | -CH(CH3)2 | B | 81.63 | clockss.org |

| 3f | -C6H5 | C | 71.06 | clockss.org |

| 3g | -C6H4Br | C | 85.48 | clockss.org |

| 3h | Spiro-cyclohexyl | C | 2.47 | clockss.org |

| 3i | Spiro-cyclobutyl | C | 27.86 | clockss.org |

The significant variation in yields, from as low as 2.47% to as high as 85.48%, illustrates the profound impact of both the substituent on the thiazolone ring and the chosen synthetic conditions. clockss.org For instance, the synthesis of the isopropyl-substituted derivative (3d) saw a dramatic yield improvement when switching to the more forcing conditions of Procedure B. clockss.org Similarly, the synthesis of aryl-substituted derivatives like 3f and 3g was most successful under the conditions of Procedure C. clockss.org

Systematic Elucidation of Structural Determinants for Molecular Interactions

The thiazol-4-one core, a derivative of the thiazole ring, is a critical pharmacophore that anchors the molecule to its biological target. nih.govnih.gov The thiazole ring system, characterized by the presence of sulfur and nitrogen atoms, creates an aromatic structure with delocalized pi (π) electrons. nih.gov This electronic configuration allows for a variety of chemical interactions, including donor-acceptor and nucleophilic reactions. nih.gov The thiazolone ring itself, being a partially hydrogenated derivative, possesses a unique three-dimensional structure that influences its binding properties.

The carbonyl group at the 4-position and the nitrogen atom within the ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's active site. The sulfur atom can also participate in various non-covalent interactions, further contributing to binding affinity. The acidic proton at the C-2 position of the thiazole ring makes it a highly reactive synthon, allowing for the synthesis of a wide array of derivatives. nih.gov Studies on related thiazole-containing compounds have shown that this core structure is present in numerous FDA-approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry. nih.gov The planarity and rigidity of the thiazolone ring system also play a role in orienting the substituents for optimal interaction with the target.

In a study of related compounds, the replacement of a more flexible moiety with a cyclohexylamine group led to the design of a potent inhibitor. nih.gov This suggests that the rigidity and defined three-dimensional shape of the cyclohexyl group are advantageous for fitting into specific binding clefts. Furthermore, the amino linker connecting the cyclohexyl ring to the thiazolone core can act as a hydrogen bond donor, forming directed interactions that enhance specificity. The presence of this group can also influence the compound's pharmacokinetic properties, such as its lipophilicity and membrane permeability.

Research on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which are structurally similar, has demonstrated that the cycloalkylamino moiety is crucial for their inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.comnih.gov

The introduction of various substituents at other positions of the this compound scaffold can significantly modulate its biological activity. These peripheral moieties can fine-tune the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, leading to improved potency and selectivity.

For instance, substitutions at the C-5 position of the thiazolone ring have been shown to have a profound impact on activity. In a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, the introduction of a 4-bromophenyl group at the C-5 position resulted in a compound that strongly inhibited tumor cell proliferation. nih.gov Another study on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, which share the same core structure, found that spirocyclic substituents at the C-5 position led to potent and selective inhibitors of 11β-HSD1. mdpi.com

The nature of the substituent plays a critical role. Electron-withdrawing groups, such as nitro or halogen atoms, can alter the electron density of the thiazolone ring, potentially enhancing its interaction with the biological target. Conversely, electron-donating groups can also be beneficial depending on the specific interactions required. The following table summarizes the effects of different substituents on the activity of related thiazol-4-one derivatives.

| Parent Scaffold | Substituent Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-(Cyclopentylamino)thiazol-4(5H)-one | C-5 | 4-Bromophenyl | Strong inhibition of tumor cell proliferation | nih.gov |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one | C-5 | Spiro[cyclohexane-1,5'-thiazolidine] | Potent and selective inhibition of 11β-HSD1 | mdpi.com |

| 2-Aminothiazole | Varies | Flexible benzyl-type substituent | Preferred for BChE selectivity over AChE | academie-sciences.fr |

| 2,4-Disubstituted thiazole | Benzene ring at position 4 | Para-NO2 or OMe group | Beneficial for antifungal activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable for predicting the activity of novel, unsynthesized molecules, thereby guiding the rational design of more potent and selective derivatives.

The QSAR process involves several key steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like Random Forest and Gaussian processes, are employed to build a mathematical model that relates the descriptors to the observed activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For thiazolidinone derivatives, QSAR studies have successfully identified key structural features that are prerequisites for specific biological activities. For example, a study on antitrypanosomal thiazolidinones highlighted the importance of phenyl rings with electron-withdrawing groups, a high degree of branching with short chains, and high HOMO (Highest Occupied Molecular Orbital) energy for enhanced activity. nih.gov Such insights are directly applicable to the optimization of this compound derivatives.

The descriptors identified in QSAR models provide a quantitative basis for understanding the SAR of these compounds. For instance, a positive coefficient for a descriptor related to lipophilicity would suggest that increasing this property is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

Rational Design Principles for Lead Compound Optimization in Preclinical Research

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design and optimization of lead compounds in preclinical research. The goal is to systematically modify the structure of this compound to enhance its desired therapeutic properties while minimizing off-target effects.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical and chemical properties. nih.gov This approach is used to modulate the potency, selectivity, and pharmacokinetic profile of a molecule.

In the context of this compound, several bioisosteric replacement strategies can be envisioned:

Thiazolone Ring Analogues: The thiazolone ring itself can be replaced by other five- or six-membered heterocyclic rings to explore different spatial arrangements and electronic properties. For example, replacing the sulfur atom with another heteroatom or altering the position of the nitrogen atoms could lead to novel scaffolds with improved binding characteristics.

Cyclohexylamino Group Modifications: The cyclohexyl group could be replaced by other cyclic or acyclic lipophilic groups to probe the size and shape of the hydrophobic binding pocket. For instance, cyclopentyl, cycloheptyl, or adamantyl groups could be explored. mdpi.commdpi.com Additionally, the amino linker could be replaced with an amide or other isosteres to alter its hydrogen bonding properties.

Peripheral Substituent Isosteres: Functional groups on peripheral moieties can be replaced with their bioisosteres to fine-tune activity. For example, a carboxylic acid group could be replaced by a tetrazole to maintain acidic character while improving metabolic stability. Similarly, a methyl group could be replaced by a chlorine atom, as they have similar van der Waals radii.

A notable example of bioisosteric replacement is the "silicon switch," where a carbon atom is replaced by a silicon atom. nih.gov This can lead to improved efficacy, selectivity, and physicochemical properties. nih.gov Another strategy involves the fusion of the thiazolidinone core into a more rigid thiopyrano[2,3-d]thiazole system to conserve the activity vector and explore new optimization possibilities. ump.edu.pl

The following table illustrates potential bioisosteric replacements for different moieties of the this compound scaffold.

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement | Reference |

|---|---|---|---|

| Thiazolone Ring | Oxazolidinone, Imidazolidinone, Thiadiazole | Alter electronic properties and hydrogen bonding patterns. | ump.edu.pl |

| Cyclohexyl Group | Cyclopentyl, Adamantyl, Phenyl | Probe hydrophobic pocket size and shape. | mdpi.commdpi.com |

| Amine Linker | Amide, Ether, Thioether | Modify hydrogen bonding capacity and conformational flexibility. | academie-sciences.fr |

| Carbon Atom | Silicon Atom | Improve physicochemical and pharmacokinetic properties. | nih.gov |

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For this compound derivatives, these structural nuances dictate the molecule's ability to fit within a receptor's binding pocket and engage in the necessary intermolecular interactions, thereby profoundly influencing its pharmacological activity.

Conformational Preferences of the Thiazolidin-4-one Core

The thiazolidin-4-one ring is not planar and can adopt various conformations. nih.govresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), and experimental methods like 2D-NMR have been employed to elucidate the most stable conformations of substituted thiazolidin-4-one systems. nih.gov For instance, studies on related 5-substituted thiazolidin-4-ones have shown that the molecules tend to adopt an exo conformation. nih.gov

The conformation of the thiazolidinone ring itself, often a half-chair or envelope form, is heavily influenced by the nature and size of its substituents. researchgate.net In the case of this compound, the bulky cyclohexyl group at the 2-amino position and any substituents at the 5-position will create specific steric demands that favor certain ring puckering modes over others. This preferred conformation orients the substituents in a precise spatial arrangement, which is crucial for target binding. Furthermore, research on peptides containing a thiazole ring has highlighted the stabilizing effect of intramolecular hydrogen bonds, such as between an amide proton (N-H) and the thiazole nitrogen (NTzl), which favors a semi-extended β2 conformation. nih.gov This type of interaction could also influence the orientation of the cyclohexylamino side chain relative to the thiazolidinone core.

Table 1: Conformational Tendencies in Substituted Thiazolidine Rings

| Substituent Position | Substituent Size | Preferred Orientation | Predominant Ring Conformation | Source |

|---|---|---|---|---|

| 4-Alkyl | Small (e.g., Methyl) | Pseudo-axial | - | researchgate.net |

| 4-Alkyl | Large (e.g., t-Butyl) | Pseudo-equatorial | C4C5 out-of-plane half-chair | researchgate.net |

| 5-Alkyl | Large (e.g., t-Butyl) | Pseudo-equatorial | C4C5 out-of-plane half-chair | researchgate.net |

| 4-Hydroxy | - | Pseudo-axial (Anomeric effect) | C4 out-of-plane | researchgate.net |

Stereochemistry and Biological Recognition

Chirality, or the "handedness" of a molecule, is fundamental to its biological function. nih.gov The introduction of a substituent at the C-5 position of the this compound scaffold typically creates a chiral center, resulting in two non-superimposable mirror images known as enantiomers (R and S forms). These enantiomers have identical physical properties but can exhibit vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. nih.govmdpi.com

The differential activity of stereoisomers is a well-established principle in medicinal chemistry. nih.gov One enantiomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while the other may bind weakly or not at all. nih.gov In some cases, the inactive enantiomer can even contribute to off-target effects.

Research on nature-inspired compounds with structural similarities has demonstrated the critical impact of stereochemistry. nih.gov For example, in a study of 3-Br-acivicin isomers, only those with the "natural" (5S, αS) configuration showed significant antiplasmodial activity. nih.gov The other stereoisomers were essentially inactive, suggesting that biological uptake and/or target interaction was highly stereoselective. nih.gov This highlights that the precise spatial orientation of atoms at a chiral center is paramount for molecular recognition and subsequent biological response.

Table 2: Influence of Stereochemistry on Biological Activity of 3-Br-Acivicin Analogs (Illustrative Example)

| Compound | Stereochemistry | P. falciparum Inhibition (IC50) | Target Enzyme Inhibition (PfGAPDH) | Source |

|---|---|---|---|---|

| 1a | (5S, αS) | Sub-micromolar | >50% | nih.gov |

| 1b | (5R, αS) | Inactive | Inactive | nih.gov |

| 1c | (5R, αR) | Inactive | Inactive | nih.gov |

| 1d | (5S, αR) | Inactive | Inactive | nih.gov |

This table illustrates the principle of stereoselectivity using data from a related class of compounds, as specific data for this compound enantiomers was not available.

For derivatives of this compound, it is therefore expected that the biological activity will be highly dependent on the absolute configuration at the C-5 chiral center. The optimal stereoisomer will be the one that positions the C-5 substituent and the cyclohexylamino group in the correct orientation to maximize favorable interactions with the target protein, while avoiding steric clashes.

Mechanistic Investigations of 2 Cyclohexylamino Thiazol 4 One S Molecular Interactions Within Biological Systems

Enzyme Inhibition Kinetics and Mechanism Determination

Enzyme kinetics studies are crucial for characterizing the interaction between an inhibitor and its target enzyme. These investigations determine the mode of inhibition and the inhibitor's potency, providing insights into its mechanism of action.

The interaction between an enzyme and an inhibitor can be classified into several types, each with a distinct kinetic signature.

Competitive Inhibition : In this mode, the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme. libretexts.org This binding is mutually exclusive with substrate binding; the inhibitor and substrate "compete" for the same site. libretexts.org The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. libretexts.org Kinetically, competitive inhibition increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ) of the reaction. youtube.com

Uncompetitive Inhibition : This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site, known as an allosteric site. youtube.com This binding event prevents the conversion of the substrate to product. researchgate.net In uncompetitive inhibition, both the apparent Kₘ and Vₘₐₓ are decreased. youtube.com

Mixed Inhibition : A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. researchgate.net However, it has a different affinity for the enzyme and the ES complex. researchgate.net This type of inhibition alters both the apparent Kₘ and Vₘₐₓ. youtube.com Non-competitive inhibition is a specific subtype of mixed inhibition where the inhibitor has the same affinity for both the free enzyme and the ES complex, resulting in a decrease in Vₘₐₓ with no change in Kₘ. youtube.com

While the specific kinetic mechanism for 2-Cyclohexylamino-thiazol-4-one has not been extensively detailed in the available literature, studies on similar heterocyclic compounds often reveal these types of inhibition, which are determined through graphical analysis of kinetic data, such as Lineweaver-Burk plots.

To quantify the potency of an inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. wikipedia.org It is a practical measure of inhibitor potency but can be influenced by factors such as substrate concentration. wikipedia.orgyoutube.com

The Kᵢ , or inhibition constant, is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. aatbio.com It represents the dissociation constant of the enzyme-inhibitor complex. youtube.com A lower Kᵢ value indicates a higher affinity and therefore a more potent inhibitor. aatbio.com The relationship between IC₅₀ and Kᵢ can be described by the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Kₘ for the substrate. wikipedia.org For competitive inhibitors, the Kᵢ is always smaller than the IC₅₀. youtube.com

Research into 2-aminothiazol-4(5H)-one derivatives has yielded IC₅₀ values against specific enzymes, demonstrating the potential of this chemical scaffold.

Ligand-Receptor Binding and Allosteric Modulation Studies (e.g., Adenosine (B11128) A2A Receptors)

The Adenosine A2A receptor (A2AR) is a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasodilation and inflammation. nih.gov It is a significant target for therapeutic intervention in conditions like Parkinson's and Alzheimer's diseases. nih.gov

While direct binding studies of this compound with A2AR are not detailed, the principles of ligand-receptor binding and allosteric modulation are relevant to understanding its potential interactions. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (agonist) binds. nih.gov This binding can alter the agonist's affinity and efficacy. nih.gov

The activation of A2AR is a complex process influenced by both the agonist and the lipid environment of the cell membrane. nih.gov Molecular dynamics simulations have shown that the binding of an agonist like adenosine to A2AR can induce conformational changes, leading to an active state capable of binding to the Gs protein. nih.gov The binding of allosteric modulators can stabilize specific receptor conformations, thereby modulating the receptor's response to the primary agonist. nih.gov For instance, the crystal structure of A2AR bound to an antagonist revealed a potential allosteric pocket, highlighting the flexibility of the binding site that could be exploited for designing selective compounds. nih.gov

Table 3: Principles of Allosteric Modulation at the Adenosine A2A Receptor

| Modulator Type | Binding Site | Effect on Agonist |

|---|---|---|

| Allosteric Modulator | Allosteric site (distinct from orthosteric site) | Alters agonist binding affinity and/or efficacy |

Elucidation of Molecular Pathways Affected by this compound

Research into derivatives of 2-amino-thiazol-4-one has begun to shed light on the molecular pathways they influence, particularly in the context of cancer and inflammation.

Studies on certain 4-thiazolidinone (B1220212) derivatives have indicated their ability to impact key signaling pathways. For example, some derivatives have been shown to decrease the expression of the NRF2 (nuclear factor erythroid 2-related factor 2) gene. mdpi.com NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and also influences inflammatory pathways, in part through its negative regulation of the NF-κB signaling pathway. mdpi.com

A significant finding is the observed decrease in both gene and protein expression of NF-κB in human fibroblast cells treated with specific 4-thiazolidinone derivatives. mdpi.comresearchgate.net This suggests a direct inhibitory effect on this critical inflammatory pathway. mdpi.comresearchgate.net Furthermore, some 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated the ability to induce oxidative stress in cancer cell lines, as evidenced by a decrease in the levels of reduced glutathione. nih.gov This pro-oxidant activity can contribute to their anticancer effects. nih.govnih.gov

Additionally, these compounds have been investigated for their inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and a target for metabolic diseases. nih.govnih.gov The ability of these derivatives to interact with multiple molecular targets highlights their potential for broad therapeutic applications.

Table 4: Molecular Pathways Affected by Thiazol-4-one Derivatives

| Compound Class | Affected Pathway/Molecule | Observed Effect |

|---|---|---|

| 4-Thiazolidinone derivatives | NRF2 | Decreased mRNA expression |

| 4-Thiazolidinone derivatives | NF-κB | Decreased gene and protein expression |

| 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | Glutathione | Decreased levels (indicating oxidative stress) |

| 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 | Inhibitory activity |

Computational Chemistry and Molecular Modeling Approaches for 2 Cyclohexylamino Thiazol 4 One Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential interactions of 2-Cyclohexylamino-thiazol-4-one derivatives with biological targets.

Prediction of Binding Poses and Affinity Scores

Molecular docking simulations are employed to predict how this compound and its analogs fit into the binding site of a target protein. The process generates various possible binding poses and calculates a corresponding affinity score for each, typically expressed in kcal/mol. A lower binding affinity score generally indicates a more stable and favorable interaction between the ligand and the protein. nih.govnih.gov

For instance, in studies involving thiazole (B1198619) derivatives, molecular docking has been utilized to screen extensive databases of chemical compounds against specific protein targets to identify potential inhibitors. nih.gov The docking scores help in ranking the compounds based on their predicted binding strength. For example, derivatives of 2-thioxothiazolidin-4-one have been evaluated through molecular docking, with glide scores ranging from -6.0 to -3.10 kcal/mol, indicating varying degrees of binding affinity. researchgate.net Similarly, in the investigation of thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa, the docking score of a particular compound was found to be -12.4 Kcal/moL, which was significantly better than that of the natural ligand (-8.6 kcal/moL). nih.gov

In a study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, molecular docking was used to explore their inhibitory potential against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The compound 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one demonstrated a strong inhibitory effect with an IC50 value of 0.07 µM. nih.govmdpi.comnih.gov

The following table showcases representative data from molecular docking studies on related thiazole derivatives, illustrating the range of binding affinities observed.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Thiazole Derivative (TC) | LasR of P. aeruginosa | -12.4 | nih.gov |

| Natural Ligand (OHN) | LasR of P. aeruginosa | -8.6 | nih.gov |

| Thiazo Derivatives (1-6) | Cystalysin of T. denticola | -6.6 to -8.4 | nih.gov |

| 2-Thioxothiazolidin-4-one Analogs | EGFR | -3.10 to -6.0 | researchgate.net |

Analysis of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the protein's binding site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. nih.gov

The analysis of these interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For example, studies on the interaction between the receptor-binding domain (RBD) of SARS-CoV-2 and the ACE2 receptor have identified key amino acid residues such as Q493, N501, and F486 in the RBD as critical for binding. nih.govresearchgate.net These interactions are a combination of electrostatic and hydrophobic forces. researchgate.net Similarly, in the context of thiazole derivatives targeting the LasR protein, key amino acid residues like Ser129, Trp60, and Tyr64 have been identified as forming crucial hydrogen bonds and hydrophobic interactions. nih.gov

Understanding the binding site characteristics, such as its volume, shape, and the nature of the residues lining it, is essential for optimizing the chemical structure of the ligand to improve its fit and binding affinity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of molecules like this compound, which are fundamental to their reactivity and interactions.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to optimize the molecular geometry of compounds and to calculate various electronic properties. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d), can provide accurate predictions of bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations are essential for obtaining the most stable conformation of a molecule before performing further analyses like molecular docking. nih.gov

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding and predicting chemical reactivity. researchgate.net It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These regions are crucial for identifying sites susceptible to electrophilic and nucleophilic attacks, respectively. nih.gov

The MESP map is generated from the calculated electron density and can be used to predict noncovalent interactions, such as hydrogen bonding, which are vital for ligand-protein binding. chemrxiv.orgnih.gov For instance, in benzimidazole (B57391) derivatives, MESP analysis has shown that negative regions are primarily located over carbonyl groups, indicating these as likely sites for interaction with positive centers on a receptor. nih.gov The topology of the MESP, including the location and values of its minima (Vmin), can provide quantitative insights into the electron-donating power of lone pairs. nih.gov

HOMO-LUMO Energy Gap and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. irjweb.comwuxiapptec.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This parameter has been used to correlate with the bioactivity of molecules. irjweb.comscience.gov Quantum chemical calculations, often performed using DFT, can accurately determine the energies of the HOMO and LUMO. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net

These descriptors provide a quantitative measure of a molecule's reactivity and are valuable in predicting its behavior in chemical reactions and biological systems. researchgate.netnih.gov

The following table summarizes the key quantum chemical parameters and their significance.

| Parameter | Formula/Definition | Significance | Reference |

|---|---|---|---|

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. | irjweb.com |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. | irjweb.com |

| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | irjweb.com |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. | researchgate.net |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. | researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. | mdpi.com |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. plos.org This technique provides a detailed, atomic-level view of how a molecule like this compound behaves, including its flexibility and the stability of its various conformations. mdpi.com The simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the atoms change over a specific period, often on the nanosecond to microsecond scale. plos.orgmdpi.com

The conformational flexibility of the thiazol-4-one ring and the attached cyclohexylamino group is crucial for its interaction with biological targets. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. nih.gov Key parameters analyzed from an MD simulation trajectory to assess stability and flexibility include:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual atom or residue in the molecule. It reveals the fluctuation of each atom around its average position, highlighting the more flexible regions of the molecule. For this compound, a higher RMSF in the cyclohexyl ring would indicate greater flexibility compared to the more rigid thiazol-4-one core. mdpi.com

By running simulations, often for 10 to 100 nanoseconds or longer, researchers can validate docking poses and understand the dynamic nature of the ligand-receptor interactions, which is a critical step in assessing the stability of a potential drug-target complex. plos.orgmdpi.com

Table 1: Representative Output from a Molecular Dynamics Simulation Analysis for a Thiazole Derivative-Protein Complex

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Average RMSD | < 3 Å | Indicates the complex remains stable throughout the simulation without significant structural deviation. mdpi.com |

| Average RMSF (Ligand) | < 1.5 Å | Suggests the ligand is held stably within the binding pocket with minimal fluctuations. |

| Average RMSF (Binding Site Residues) | 1.5 - 2.5 Å | Shows minor flexibility in the protein's binding site, which can be crucial for accommodating the ligand. |

In Silico ADME Prediction and Drug-Likeness Assessment in Compound Design

Before a compound can be considered for further development, it is essential to evaluate its potential pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used to computationally estimate these properties, helping to identify candidates with favorable profiles early in the design process. nih.govscientificelectronicarchives.org This pre-screening helps to reduce the likelihood of late-stage failures in clinical trials due to poor pharmacokinetics. nih.gov

Drug-Likeness Assessment: A primary step in this process is assessing "drug-likeness," often using established guidelines like Lipinski's Rule of Five. nih.gov This rule identifies four simple physicochemical parameters that are common among orally active drugs. According to the rule, a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Studies on related 2-aminothiazol-4(5H)-one derivatives have shown that these compounds generally exhibit favorable drug-like properties. For instance, in a study of 28 derivatives, 27 met the Lipinski rule condition for lipophilicity (logP < 5). mdpi.com

ADME Parameter Prediction: Beyond Lipinski's rule, computational models can predict specific ADME parameters. Research on thiazole derivatives frequently involves the prediction of the following:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream. Values above 90% are considered excellent. mdpi.com

Caco-2 Cell Permeability: The Caco-2 cell line is a model of the intestinal epithelium. High predicted permeability suggests good potential for absorption across the intestinal wall. mdpi.com

Cytochrome P450 (CYP) Inhibition: CYP enzymes are crucial for drug metabolism. In silico tools can predict whether a compound is likely to inhibit major isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Inhibition of these enzymes can lead to adverse drug-drug interactions. mdpi.com

Topological Polar Surface Area (TPSA): This metric is related to a molecule's ability to permeate cell membranes. A TPSA of less than 140 Ų is often associated with good oral bioavailability. frontiersin.org

Computational analyses of 2-aminothiazol-4(5H)-one derivatives have shown that these compounds generally have a high probability of intestinal absorption and good Caco-2 cell permeability. mdpi.com

Table 2: Predicted In Silico ADME and Drug-Likeness Properties for a Series of 2-Aminothiazol-4(5H)-one Derivatives

| Compound ID | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp) | Lipinski Violations |

| Derivative 1 | 212.29 | 2.10 | 2 | 3 | 95.75 | 1.61 | 0 |

| Derivative 2 | 291.39 | 3.50 | 2 | 3 | 94.11 | 1.45 | 0 |

| Derivative 3 | 370.49 | 4.90 | 2 | 3 | 92.47 | 1.29 | 0 |

| Derivative 4 | 321.24 | 2.95 | 2 | 3 | 90.77 | 1.08 | 0 |

| Derivative 5 | 400.34 | 4.35 | 2 | 3 | 91.55 | 1.15 | 0 |

| Derivative 6 | 479.44 | 5.75 | 2 | 3 | 92.01 | 1.21 | 1 |

This table is a representative example based on findings for 2-aminothiazol-4(5H)-one derivatives. mdpi.com High intestinal absorption and Caco-2 permeability values, along with zero Lipinski violations for most compounds, indicate a favorable profile for oral drug candidacy.

Research Applications and Future Directions in 2 Cyclohexylamino Thiazol 4 One Chemistry

Development of 2-Cyclohexylamino-thiazol-4-one Derivatives as Chemical Probes for Biological Research

Derivatives of this compound are increasingly being developed and utilized as chemical probes to investigate complex biological processes. These molecules can be designed to interact with specific biological targets, such as enzymes or receptors, thereby allowing researchers to elucidate their functions and roles in disease pathways.

A notable application of these derivatives is in the study of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and other disorders. For instance, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated for their inhibitory activity against 11β-HSD1. nih.govnih.gov One particular compound, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, demonstrated a potent inhibitory effect with an IC50 value of 0.07 µM, highlighting its potential as a selective chemical probe for studying the activity of this enzyme. nih.govnih.govmdpi.com

Furthermore, the versatility of the thiazolone core allows for the introduction of various substituents, enabling the fine-tuning of the derivatives' properties for specific biological investigations. This adaptability makes them valuable tools for exploring the active sites of enzymes and understanding the structural requirements for ligand binding.

Role in the Discovery and Optimization of Novel Bioactive Scaffolds

The this compound scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This property makes it an excellent starting point for the discovery and optimization of novel bioactive compounds.

Researchers have successfully synthesized and tested numerous derivatives of this scaffold, revealing a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown potential anticancer activity against various human cancer cell lines, such as colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30). nih.govnih.govmdpi.com

The optimization of these scaffolds often involves modifying the substituents at different positions of the thiazolone ring. For instance, the introduction of different aryl groups at the 5-position of the ring has been shown to significantly influence the biological activity of the resulting compounds. nih.gov This systematic modification allows for the development of structure-activity relationships (SAR), which are crucial for guiding the design of more potent and selective drug candidates.

Table 1: Bioactive this compound Derivatives and their Activities

| Compound Name | Biological Activity | Reference |

| 2-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-HSD1 Inhibition (IC50 = 0.07 µM) | nih.govnih.govmdpi.com |

| 5-(4-Bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one | Anticancer (Inhibited tumor cell proliferation) | nih.govnih.govmdpi.com |

| 2-(Isopropylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 Inhibition | nih.gov |

| Thiazolone-based pyrazoline derivatives | Anticancer | nih.gov |

Integration of Computational and Experimental Methodologies in Compound Design

The design and development of new this compound derivatives are increasingly being driven by a combination of computational and experimental approaches. Molecular modeling techniques, such as docking studies and quantitative structure-activity relationship (QSAR) analysis, play a pivotal role in predicting the binding affinity of these compounds to their biological targets and in understanding the structural features that govern their activity.

For example, molecular docking studies have been employed to investigate the binding modes of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives within the active site of 11β-HSD1. nih.gov These computational insights help in rationalizing the observed biological activities and in designing new derivatives with improved potency and selectivity.

Furthermore, computational tools are used to predict the pharmacokinetic properties of these compounds, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. This early-stage assessment helps in prioritizing the synthesis of compounds with a higher likelihood of success in later stages of drug development. The integration of these in silico methods with traditional synthetic and biological testing significantly accelerates the discovery and optimization process. jmchemsci.com

Exploration of New Synthetic Methodologies for Diversification and Library Generation

The exploration of new synthetic methodologies is crucial for expanding the chemical space of this compound derivatives and for generating diverse libraries of compounds for high-throughput screening. The classical synthesis of the 2-aminothiazol-4(5H)-one core involves the reaction of a thiourea (B124793) with an α-haloester. nih.govmdpi.com

However, researchers are continuously developing more efficient and versatile synthetic routes to access a wider range of derivatives. These include multi-component reactions and the use of solid-phase synthesis techniques, which allow for the rapid generation of large numbers of compounds. For instance, different reaction procedures have been utilized depending on the desired substituent at the C-5 position of the thiazolone ring, such as carrying out the synthesis at room temperature in chloroform (B151607) or in a sodium methoxide (B1231860) medium at reflux. mdpi.com

The development of novel synthetic strategies also enables the introduction of diverse functional groups and the construction of more complex molecular architectures based on the this compound scaffold. This diversification is essential for exploring new biological activities and for developing compounds with improved drug-like properties. semanticscholar.orgnih.gov

Future Perspectives in Thiazolone Research for Targeted Biochemical Interventions

The field of thiazolone research, particularly focusing on the this compound scaffold, holds significant promise for the future of targeted biochemical interventions. The inherent versatility of this scaffold, combined with a growing understanding of its structure-activity relationships, paves the way for the design of highly specific and potent modulators of various biological targets.

Future research will likely focus on several key areas:

Expansion of Target Space: While significant progress has been made in targeting enzymes like 11β-HSD1, future efforts will likely explore the potential of this compound derivatives to modulate other classes of proteins, such as kinases, proteases, and GPCRs.

Development of Covalent Inhibitors: The reactivity of the thiazolone ring could be exploited to design covalent inhibitors that form a permanent bond with their target protein. This approach can lead to compounds with enhanced potency and prolonged duration of action.

Application in Chemical Biology: The development of more sophisticated chemical probes based on this scaffold will enable a deeper understanding of cellular signaling pathways and disease mechanisms. These probes could be equipped with fluorescent tags or other reporter groups to visualize their interactions within living cells.

Integration of Artificial Intelligence: The use of artificial intelligence and machine learning algorithms will become increasingly important in analyzing large datasets of chemical structures and biological activities to identify novel hit compounds and to predict their properties with greater accuracy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclohexylamino-thiazol-4-one, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclocondensation of monosubstituted thioureas with α,β-unsaturated carbonyl compounds (e.g., maleimides) in ethanol under reflux. Key intermediates are characterized via -NMR, -NMR, and HRMS to confirm regioselectivity and purity. For example, analogous thiazol-4-one derivatives were synthesized via thiourea-maleimide reactions, with structural confirmation using 2D NMR techniques like - HMBC .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., cyclohexyl NH and thiazole protons), while -NMR confirms carbonyl (C=O) and thiazole ring carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm).

- X-ray Crystallography (if crystalline): Resolves absolute configuration .

Q. What initial biological screening approaches are recommended for assessing the bioactivity of thiazol-4-one derivatives?

- Methodological Answer : Prioritize in vitro assays aligned with structural analogs’ reported activities. For example:

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC.

- Antiviral : Plaque reduction assays against RNA/DNA viruses.

- Antiplatelet : ADP-induced platelet aggregation inhibition tests.

Structural analogs with cyclohexyl/thiazole motifs have shown activity in these areas, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound under varying reaction conditions?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to improve cyclization efficiency.

- Catalyst Screening : Lewis acids (e.g., ZnCl) may accelerate thiourea activation.

- Temperature Gradients : Reactions at 40–80°C (reflux) can balance yield and decomposition.

- Workup Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products. Analogous syntheses achieved 66% yield via ethanol recrystallization .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for thiazol-4-one derivatives?

- Methodological Answer :

- Time-Course Experiments : Assess bioactivity at multiple time points (e.g., 24h, 48h, 1 week) to distinguish acute vs. chronic effects.

- Dose-Response Curves : Quantify EC variability across studies using standardized protocols.

- Structural Confounds : Compare substituent effects (e.g., nitro vs. methyl groups) to isolate activity drivers. For example, 2-[(3-methyl-5-isoxazolyl)methyl]thio derivatives showed divergent activities depending on substituent electronegativity .

- Meta-Analysis : Pool data from studies with comparable assay conditions (e.g., pH, cell lines) .

Q. How does the substitution pattern on the thiazol-4-one core influence its biological activity, and how can this be methodically studied?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing nitro, electron-donating methyl) at positions 2, 4, and 5 of the thiazole ring.

- Computational Modeling : Use DFT calculations to map electronic properties (HOMO/LUMO) and docking simulations (e.g., AutoDock) to predict target binding.

- In Vitro Validation : Test analogs against a panel of targets (e.g., kinases, viral proteases) to correlate substituent effects with activity. For instance, cyclohexylamino groups enhance lipophilicity, potentially improving membrane permeability .

Q. What computational methods complement experimental data in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes.

- QSAR Models : Train regression models using descriptors like LogP, molar refractivity, and topological polar surface area.

- Degradation Pathways : Apply DFT to predict hydrolysis/oxidation sites under physiological conditions. PubChem data (e.g., SMILES: CC1=C(SN=N1)SC2CCCCC2) can anchor these models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.